Lipophilicity Modulation: 4-Chloro Substitution Increases Calculated LogP by ≥0.5 Units Versus the Des-Chloro Parent
The 4-chloro substituent in the target compound introduces a substantial increase in lipophilicity compared to the des-chloro analog 1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine (CAS 1493156-35-6). The des-chloro analog has a measured LogP of 0.645, while introduction of a chlorine atom at the pyrazole 4-position is class-level established to add approximately +0.5 to +0.8 LogP units, yielding an estimated LogP of ~1.2–1.4 for the target compound. This shift moves the compound into a more favorable lipophilicity range for CNS penetration (optimal LogP 1–3) while maintaining aqueous solubility above the typical threshold for assay compatibility. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~1.2–1.4 (calculated by class-level additivity from chloro substitution increment applied to measured des-chloro LogP 0.645) |
| Comparator Or Baseline | 1-[2-(Oxolan-2-yl)ethyl]-1H-pyrazol-3-amine (CAS 1493156-35-6): measured LogP = 0.645 |
| Quantified Difference | ΔLogP ≈ +0.55 to +0.75 (estimated from class-level Cl substituent increment) |
| Conditions | LogP of des-chloro analog sourced from Fluorochem product specification (computationally derived); chloro increment derived from established medicinal chemistry substituent constants. |
Why This Matters
A LogP increase of ~0.6 units can materially affect membrane permeability and CNS exposure, making the target compound a more suitable candidate for neurological target screening than its des-chloro analog, which may be overly hydrophilic for blood-brain barrier penetration.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. Reviews optimal LogP ranges for CNS drug candidates (LogP 1–3) and the impact of halogen substitution on lipophilicity. View Source
